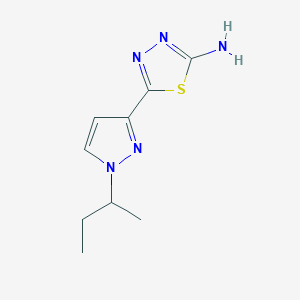

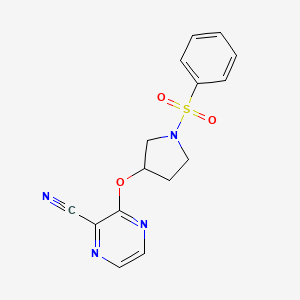

![molecular formula C8H18N2O B2536888 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol CAS No. 1807921-02-3](/img/structure/B2536888.png)

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

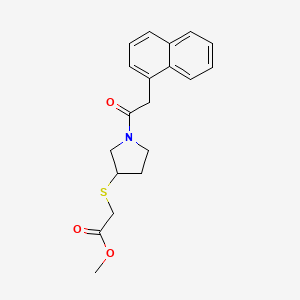

This compound is an organic molecule with both amine and alcohol functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecule likely has a chiral center at the 2-position of the pyrrolidine ring, which could potentially exist in two different enantiomeric forms .Chemical Reactions Analysis

Amines and alcohols are reactive functional groups that can undergo a variety of chemical reactions. Amines can participate in reactions like alkylation, acylation, and nucleophilic substitution, while alcohols can undergo reactions such as esterification and oxidation .Physical And Chemical Properties Analysis

While specific properties for this compound aren’t available, we can infer that it’s likely to be a polar molecule due to the presence of the amine and alcohol functional groups. This could make it soluble in polar solvents .Scientific Research Applications

Ethanol's Biological Actions and Effects on Ion Channels

Research indicates that ethanol interacts with multiple receptors, including ion channels sensitive to pharmacologically relevant concentrations. These interactions, particularly with ligand-gated ion channels, play a significant role in ethanol's pharmacological effects. Ion channels that undergo desensitization, a common feature among them, may have their modulation by ethanol crucial to understanding alcohol's effects on the body. Studies suggest that ethanol's actions on apparent desensitization of receptors like type 3 serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors contribute significantly to its acute drug action on receptor function. These findings underscore the complexity of ethanol's interaction with cellular mechanisms and its potential implications for understanding similar compounds (Dopico & Lovinger, 2009).

Ethanol and Carcinogen Metabolism

Chronic ethanol consumption has been shown to induce microsomal enzymes involved in carcinogen metabolism across various tissues, enhancing levels of electrophilic metabolites from procarcinogens. Furthermore, ethanol feeding depresses the activity of O6-methylguanine transferase, crucial for repairing carcinogen-induced DNA alkylation. These effects of ethanol on carcinogen metabolism and DNA repair mechanisms could inform the study of other chemical compounds' metabolic pathways and their impact on cancer risk (Garro, Espina, Farinati, & Salvagnini, 1986).

Ethanol's Role in Energy and Biochemical Processes

Ethanol's use as a component in gasoline and its potential to increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in groundwater highlights the environmental impact of ethanol and similar compounds. Understanding ethanol's transport and fate in groundwater contaminated by gasohol spills provides crucial insights into managing and mitigating the environmental risks associated with the use of ethanol and potentially related chemical compounds (Powers et al., 2001).

Mechanism of Action

properties

IUPAC Name |

2-[methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMPHJUVKNEKNV-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)N(C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1)N(C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

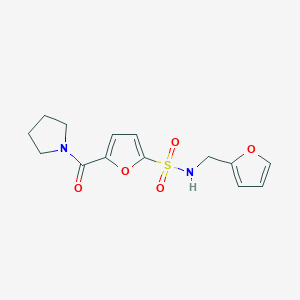

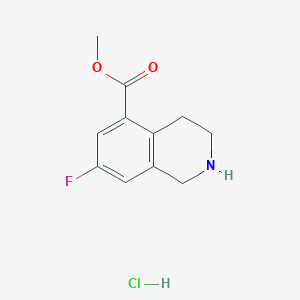

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)

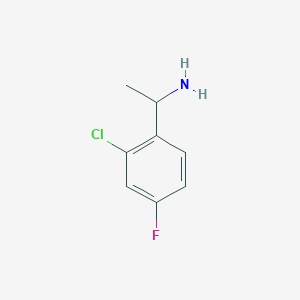

![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)

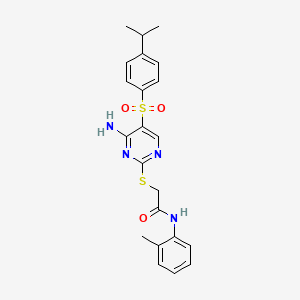

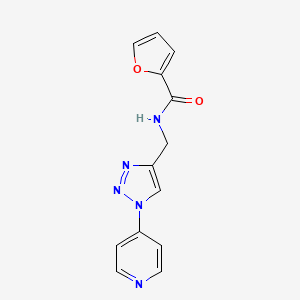

![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)

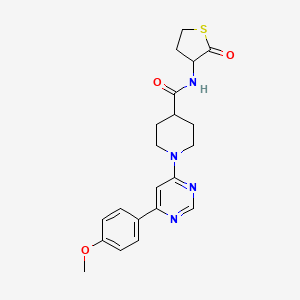

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2536820.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)